

Sodium Ursolate: A Comprehensive Technical Guide for Cosmeceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium ursolate*

Cat. No.: *B1512746*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, is emerging as a promising multifunctional ingredient in the cosmeceutical arena. Possessing a wide range of scientifically documented biological activities, it presents a compelling case for its inclusion in advanced skincare formulations. This technical guide provides an in-depth analysis of **sodium ursolate**'s core functionalities, including its anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Detailed experimental protocols, quantitative data, and elucidation of the underlying signaling pathways are presented to support its efficacy and guide further research and development.

Introduction

Ursolic acid, a natural compound found in a variety of plants such as apples, rosemary, and sage, has long been investigated for its therapeutic properties.^{[1][2]} However, its poor water solubility has limited its bioavailability and formulation into aqueous cosmetic systems.^[3] The synthesis of its sodium salt, **sodium ursolate**, offers a strategic advantage by improving its solubility and potentially enhancing its skin penetration and efficacy.^[4] This guide focuses on the scientific evidence supporting the use of **sodium ursolate** as a potent cosmeceutical ingredient.

Physicochemical Properties

Sodium ursolate is the sodium salt of ursolic acid.[\[5\]](#) Commercial preparations are often a mixture of **sodium ursolate** and sodium oleanolate, another bioactive triterpenoid.[\[1\]](#)[\[6\]](#)

Table 1: Physicochemical Properties of **Sodium Ursolate**

Property	Value	Reference
Chemical Formula	<chem>C30H47NaO3</chem>	[6]
Molecular Weight	478.7 g/mol	[6]
Appearance	White to off-white powder	-
Solubility	Improved water solubility compared to ursolic acid	[3] [4]

Core Cosmeceutical Activities

Sodium ursolate exhibits a range of biological activities that are highly relevant to dermatological and cosmetic applications. These activities are primarily attributed to its underlying molecular structure, which it shares with ursolic acid.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to skin aging and various skin disorders. **Sodium ursolate** demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.

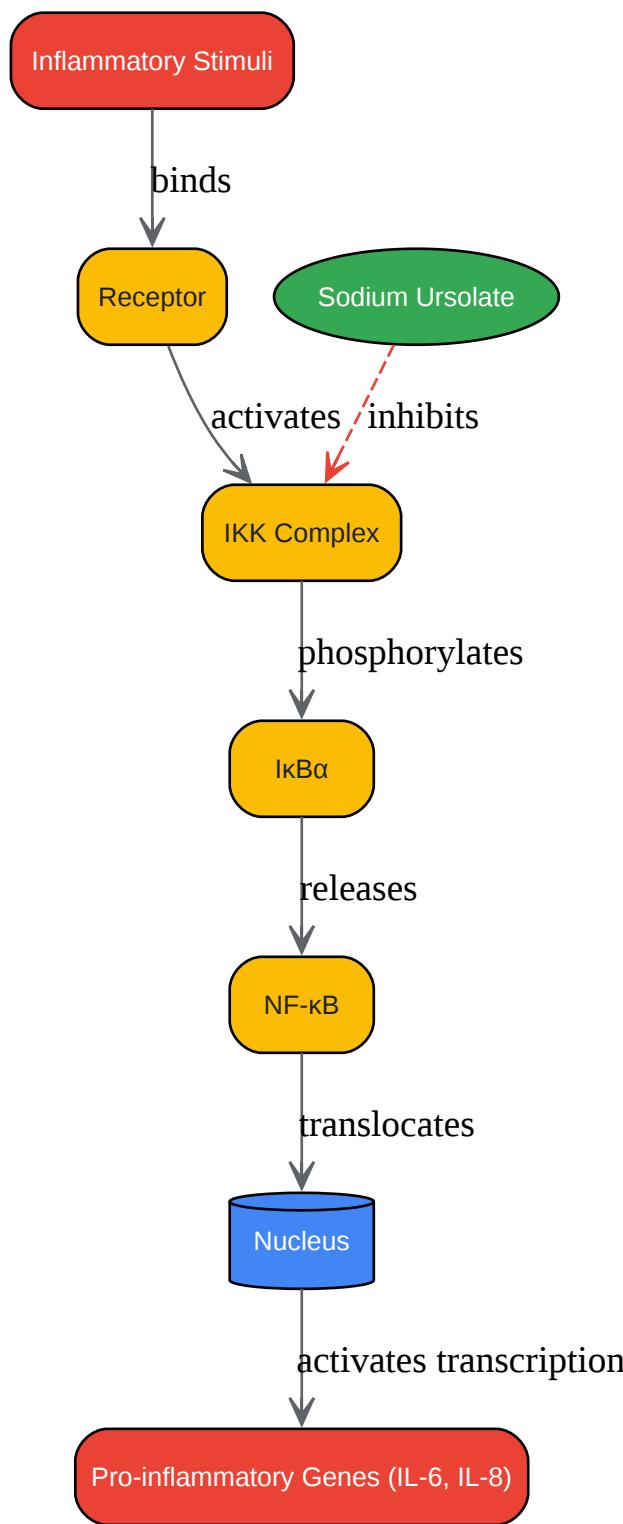
Mechanism of Action:

Sodium ursolate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in human keratinocytes (HaCaT cells). This inhibition is mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[2\]](#)[\[6\]](#) Upon stimulation by inflammatory triggers, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for inflammatory mediators. By preventing this translocation, **sodium ursolate** effectively dampens the inflammatory cascade.

Quantitative Data:

The anti-inflammatory efficacy of ursolic acid, the parent compound of **sodium ursolate**, has been quantified in in vitro studies.

Table 2: Anti-inflammatory Activity of Ursolic Acid on HaCaT Keratinocytes


Treatment	IL-6 Inhibition (%)	IL-8 Inhibition (%)
Ursolic Acid (5 μ M)	50	30

Data extrapolated from studies on ursolic acid.

Experimental Protocol:

A detailed protocol for assessing the anti-inflammatory effects of **sodium ursolate** on HaCaT cells is provided in the Appendix.

Signaling Pathway:

[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF-κB Signaling Pathway by **Sodium Ursolate**.

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a major driver of premature skin aging. **Sodium ursolate** exhibits potent antioxidant properties, helping to neutralize damaging reactive oxygen species (ROS).[\[2\]](#)

Mechanism of Action:

The antioxidant capacity of **sodium ursolate** is attributed to its ability to donate a hydrogen atom, thereby scavenging free radicals. This has been demonstrated in various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol:

The Appendix includes a detailed protocol for the DPPH radical scavenging assay to quantify the antioxidant activity of **sodium ursolate**.

Anti-Aging Effects: Collagen Homeostasis

The structural integrity of the skin is primarily maintained by the extracellular matrix (ECM), with collagen being the most abundant protein. Skin aging is characterized by a decline in collagen production and an increase in its degradation. **Sodium ursolate** has been shown to modulate collagen homeostasis through a dual mechanism.

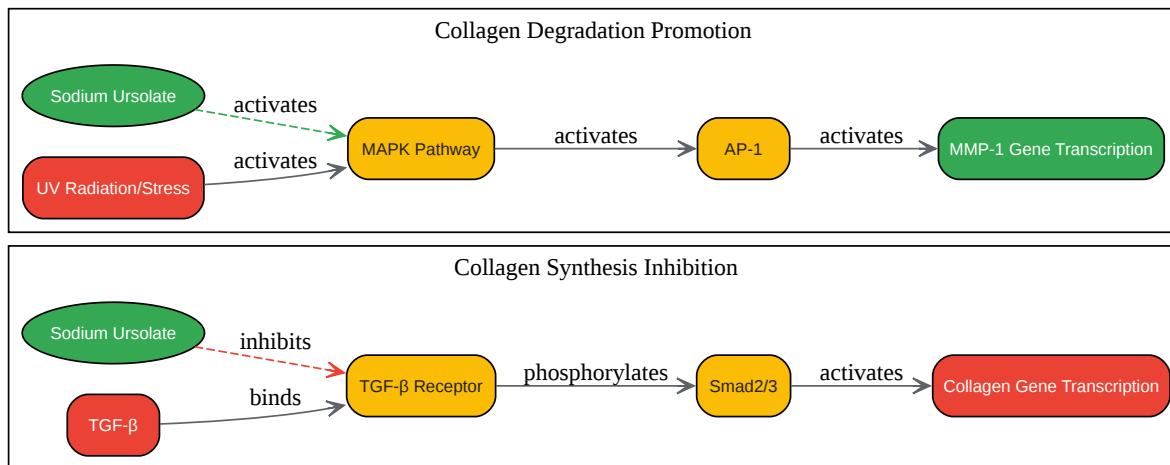
Mechanism of Action:

- Inhibition of Collagen Degradation: **Sodium ursolate** inhibits the activity of matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase), which are enzymes responsible for breaking down collagen.[\[7\]](#) This inhibition is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway.[\[7\]](#)
- Stimulation of Collagen Synthesis: **Sodium ursolate** can also influence collagen production. Some studies suggest it can stimulate the synthesis of new collagen by modulating the Transforming Growth Factor-beta (TGF- β)/Smad signaling pathway.[\[8\]](#)[\[9\]](#)

Quantitative Data:

Studies on ursolic acid have demonstrated its significant impact on collagen and MMP-1 expression in human dermal fibroblasts.

Table 3: Effect of Ursolic Acid (10 μ M) on Collagen and MMP-1 Expression in Human Dermal Fibroblasts (24h treatment)


Parameter	Effect	Reference
Collagen I (Col1A1) mRNA	~88% decrease	[7]
Collagen I (Col1A1) Protein	~88% decrease	[7]
MMP-1 mRNA	~20-fold increase	[7]
MMP-1 Protein	~20-fold increase	[7]

It is important to note that the significant decrease in collagen synthesis observed in this particular study was in the context of fibrosis research. In a cosmetic context, the primary benefit is likely the inhibition of collagen degradation.

Experimental Protocols:

Detailed protocols for Western Blot analysis of Collagen I and quantitative PCR for MMP-1 expression are provided in the Appendix.

Signaling Pathways:

[Click to download full resolution via product page](#)

Figure 2: Dual Role of **Sodium Ursolate** in Collagen Homeostasis.

Skin Whitening Effects

Hyperpigmentation, the excessive production of melanin, is a common cosmetic concern. **Sodium ursolate** has shown potential in promoting a more even skin tone.

Mechanism of Action:

The primary mechanism for the skin-whitening effect of ursolic acid, and by extension **sodium ursolate**, is the promotion of melanosomal autophagy, also known as "melanophagy".^[10] This process involves the degradation of melanosomes, the organelles responsible for melanin synthesis and storage, within melanocytes. By accelerating the breakdown of existing melanin, **sodium ursolate** can lead to a reduction in visible pigmentation.^[10] Some studies also suggest an inhibitory effect on tyrosinase, the key enzyme in melanin synthesis.^[10]

Experimental Protocol:

A detailed protocol for the melanin content assay in B16F10 melanoma cells is available in the Appendix.

Skin Hydration

Maintaining adequate skin hydration is crucial for a healthy skin barrier and a youthful appearance. While direct clinical data for **sodium ursolate** is limited, its parent compound, ursolic acid, is suggested to enhance moisturization and skin barrier function.[\[2\]](#) One potential mechanism is the upregulation of aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol in the epidermis.[\[11\]](#)

Formulation and Stability

The improved water solubility of **sodium ursolate** makes it more amenable to incorporation into various cosmetic formulations, including creams, lotions, and serums. However, as with any active ingredient, careful consideration must be given to formulation parameters to ensure stability and efficacy.

Stability Considerations:

- pH: The stability of **sodium ursolate** is influenced by the pH of the formulation. It is generally more stable in neutral to slightly alkaline conditions.
- Temperature: Accelerated stability testing, including freeze-thaw cycles and elevated temperature storage, is recommended to assess the long-term stability of formulations containing **sodium ursolate**.[\[12\]](#)[\[13\]](#)
- Compatibility: Compatibility with other cosmetic ingredients should be evaluated to prevent precipitation or degradation of the active.

Safety and Toxicology

Sodium ursolate is generally considered safe for topical use in cosmetic formulations.[\[5\]](#) Its parent compound, ursolic acid, has a long history of use in traditional medicine and is found in many edible plants. However, as with any cosmetic ingredient, it is recommended to conduct appropriate safety and irritation testing for new formulations.

Conclusion

Sodium ursolate is a scientifically-backed cosmeceutical ingredient with a compelling portfolio of anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Its improved solubility over ursolic acid enhances its potential for formulation in a variety of skincare products. The detailed mechanisms of action and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the benefits of **sodium ursolate** in the development of next-generation cosmeceuticals.

Appendix: Detailed Experimental Protocols

A.1. Anti-Inflammatory Assay in HaCaT Keratinocytes

Objective: To quantify the inhibitory effect of **sodium ursolate** on the production of pro-inflammatory cytokines (IL-6 and IL-8) in human keratinocytes stimulated with an inflammatory agent.

Materials:

- Human keratinocyte cell line (HaCaT)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Inflammatory stimulus (e.g., a cytokine cocktail of IL-17A, IL-22, oncostatin M, IL-1 α , and TNF- α)
- **Sodium Ursolate**
- ELISA kits for human IL-6 and IL-8

Procedure:

- Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach confluence before the experiment.
- Treatment: Once confluent, replace the medium with fresh serum-free DMEM containing various concentrations of **sodium ursolate**. Pre-incubate for 2 hours.
- Stimulation: Add the inflammatory stimulus to the wells (except for the negative control) and incubate for 24 hours.
- Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- ELISA: Quantify the concentrations of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of **sodium ursolate** compared to the stimulated control.

A.2. DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of **sodium ursolate** by measuring its ability to scavenge the DPPH free radical.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- **Sodium Ursolate**
- Ascorbic acid (positive control)
- 96-well microplate

- Spectrophotometer

Procedure:

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Sample Preparation: Prepare a stock solution of **sodium ursolate** in the same solvent and create a series of dilutions. Prepare similar dilutions of ascorbic acid as a positive control.
- Reaction: In a 96-well plate, add a specific volume of each sample or control dilution to the wells. Then, add the DPPH solution to each well. Include a blank with only the solvent and a control with the solvent and DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: $\% \text{ Scavenging} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

A.3. Western Blot Analysis for Collagen I in Human Dermal Fibroblasts

Objective: To quantify the expression of Collagen I protein in human dermal fibroblasts treated with **sodium ursolate**.

Materials:

- Primary human dermal fibroblasts
- Cell culture medium and supplements
- **Sodium Ursolate**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein assay kit (e.g., BCA)

- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against Collagen I
- Primary antibody against a loading control (e.g., β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with various concentrations of **sodium ursolate** for a specified time (e.g., 24 or 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
- Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody against Collagen I, followed by incubation with the HRP-conjugated secondary antibody.
- Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.

- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis: Quantify the band intensities for Collagen I and the loading control. Normalize the Collagen I expression to the loading control.

A.4. Quantitative PCR (qPCR) for MMP-1 Expression

Objective: To quantify the relative expression of MMP-1 mRNA in skin cells treated with **sodium ursolate**.

Materials:

- Skin cells (e.g., human dermal fibroblasts)
- Cell culture reagents
- **Sodium Ursolate**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for MMP-1 and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- Cell Culture and Treatment: Culture and treat the cells with **sodium ursolate** as described for the Western blot protocol.
- RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

- qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MMP-1 and the housekeeping gene.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta Ct$ method to determine the relative fold change in MMP-1 expression in the treated samples compared to the untreated control.

A.5. Melanin Content Assay in B16F10 Melanoma Cells

Objective: To quantify the effect of **sodium ursolate** on melanin production in B16F10 melanoma cells.

Materials:

- B16F10 mouse melanoma cells
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- α -Melanocyte-Stimulating Hormone (α -MSH)
- **Sodium Ursolate**
- Kojic acid (positive control)
- 1N NaOH

Procedure:

- Cell Seeding: Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **sodium ursolate** or kojic acid.
- Stimulation: Add α -MSH to the wells (except for the negative control) to stimulate melanogenesis and incubate for 72 hours.

- Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 1N NaOH to each well.
- Melanin Solubilization: Incubate the plate at 60°C for 1 hour to solubilize the melanin.
- Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
- Protein Quantification: In a parallel plate, determine the protein concentration of the cell lysates to normalize the melanin content.
- Data Analysis: Calculate the melanin content as the absorbance per microgram of protein and express it as a percentage of the α -MSH-stimulated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Sodium Ursolate 70% | BECARRE Natural [becarre-natural.com]
- 7. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid, an antagonist for transforming growth factor (TGF)-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. Ursolic Acid Induces Apoptosis Through Mitochondrial Intrinsic Pathway and Suppression of ERK1/2 MAPK in HeLa Cells [jstage.jst.go.jp]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. jppres.com [jppres.com]
- To cite this document: BenchChem. [Sodium Ursolate: A Comprehensive Technical Guide for Cosmeceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512746#sodium-ursolate-potential-as-a-cosmeceutical-ingredient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com